molecular formula C13H15NS B13272622 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline

4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline

Cat. No.: B13272622
M. Wt: 217.33 g/mol
InChI Key: GEOGSTNUFKJGHC-UHFFFAOYSA-N
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Description

Contextual Significance of Aniline (B41778) Chemistry in Contemporary Organic Synthesis

Aniline, the simplest aromatic amine, and its derivatives are fundamental precursors in a multitude of synthetic transformations. nih.govresearchgate.net The amino group attached to the benzene (B151609) ring significantly influences the molecule's reactivity, making it a versatile starting material for the synthesis of a wide array of organic compounds. researchgate.net This reactivity allows for facile electrophilic substitution reactions at the ortho- and para-positions of the benzene ring. bldpharm.com

The industrial and academic importance of aniline chemistry is underscored by its application in the manufacturing of:

Dyes and Pigments: Aniline is a crucial intermediate in the production of various dyes, including the vast class of azo dyes. nih.govresearchgate.net

Polymers: It serves as a monomer in the synthesis of polymers like polyurethanes and polyamides, which possess desirable properties such as high strength and thermal resistance. chemcd.commdpi.com

Pharmaceuticals: The aniline scaffold is a key structural component in numerous therapeutic agents, including analgesics and antibacterial drugs. researchgate.netnih.gov

Agrochemicals: Aniline derivatives are utilized in the manufacturing of herbicides and fungicides. chemcd.com

The ability to introduce a wide variety of substituents onto the aniline core allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making N-substituted anilines a highly valuable class of compounds in organic synthesis. mdpi.com

Strategic Importance of Thiophene (B33073) Moieties in Scaffold Design

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged scaffold" in medicinal chemistry. sigmaaldrich.comlookchem.com Its structural and electronic properties make it an attractive component in the design of bioactive molecules. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of a molecule to its biological target. lookchem.com

Thiophene and its derivatives are integral components of numerous FDA-approved drugs and exhibit a broad spectrum of biological activities, including: sigmaaldrich.comchembk.com

Anticancer nih.gov

Anti-inflammatory nih.gov

Antimicrobial chembk.com

Anticonvulsant lookchem.com

The versatility of the thiophene moiety also extends to materials science, where its derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs). lookchem.com The ability to readily functionalize the thiophene ring at various positions provides a powerful tool for optimizing the pharmacological and material properties of thiophene-containing compounds. chembk.com

Rationale for Comprehensive Research on 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline

The compound this compound represents a thoughtful amalgamation of the aniline and thiophene scaffolds. The rationale for investigating such a molecule is rooted in the principle of molecular hybridization, which seeks to combine the advantageous properties of different pharmacophores to create novel compounds with enhanced or unique characteristics.

The key structural features of this compound and the potential benefits they confer are:

N-substituted Aniline Core: The 4-methylaniline (p-toluidine) moiety provides a well-defined aromatic platform with a modifiable amino group. The methyl group at the para position can influence the electronic properties and lipophilicity of the molecule.

Thiophene Ring: The presence of the thiophene-2-yl group introduces a versatile heterocyclic system with known biological relevance and potential for diverse chemical modifications.

Ethyl Linker: The ethyl group connecting the aniline nitrogen to the thiophene ring provides a degree of conformational flexibility, which can be crucial for optimizing interactions with biological targets.

Research into this compound and its analogues is driven by the prospect of discovering new molecules with potential applications in medicinal chemistry and materials science. The exploration of its synthesis and properties is a critical step in unlocking this potential.

Overview of Scholarly Objectives and Methodological Scope

The primary objective of research focused on this compound and related compounds is to systematically explore their chemical space. This involves:

Development of Efficient Synthetic Routes: Establishing reliable and scalable methods for the synthesis of the target compound and its derivatives is a fundamental goal. This often involves the exploration of various catalytic and non-catalytic reaction conditions.

Physicochemical Characterization: A thorough understanding of the compound's properties, including its structure, stability, and spectral characteristics, is essential. This is typically achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Evaluation of Biological Activity: Screening the compound for various biological activities is a key objective, particularly given the established pharmacological importance of its constituent aniline and thiophene moieties.

The methodological scope for such research encompasses a range of standard organic chemistry techniques, including multi-step synthesis, purification by chromatography and recrystallization, and comprehensive structural elucidation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

4-methyl-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C13H15NS/c1-10-5-7-12(8-6-10)14-11(2)13-4-3-9-15-13/h3-9,11,14H,1-2H3

InChI Key

GEOGSTNUFKJGHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C2=CC=CS2

Origin of Product

United States

Ii. Synthetic Methodologies for 4 Methyl N 1 Thiophen 2 Yl Ethyl Aniline

Retrosynthetic Analysis and Key Disconnections of the N-[1-(thiophen-2-yl)ethyl]aniline Moiety

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline, the analysis reveals two primary strategic disconnections within the core N-[1-(thiophen-2-yl)ethyl]aniline framework.

C-N Bond Disconnection: The most intuitive disconnection is at the C-N bond linking the aniline (B41778) nitrogen to the ethyl side chain. This approach simplifies the molecule into two key synthons: a nucleophilic 4-methylaniline (p-toluidine) and an electrophilic 1-(thiophen-2-yl)ethyl fragment. In a forward synthesis, this corresponds to an N-alkylation reaction, where 4-methylaniline reacts with a suitable 1-(thiophen-2-yl)ethyl derivative bearing a good leaving group (e.g., a halide or sulfonate).

Alternative C-N Bond Disconnection for Reductive Amination: A second powerful disconnection, also at the C-N bond, considers the formation of this bond via reductive amination. This strategy transforms the target molecule back to 4-methylaniline and 1-(thiophen-2-yl)ethanone (2-acetylthiophene). This pathway is often preferred due to the stability of ketone precursors and the mild conditions typically employed for reductive amination.

These disconnections form the basis for the synthetic strategies discussed in the following sections, guiding the selection of appropriate precursors and reaction methodologies.

Classical Amination Approaches for N-Alkylation of Anilines

Classical amination methods remain fundamental in organic synthesis for their reliability and straightforward execution. For the synthesis of this compound, direct N-alkylation and reductive amination represent the most viable classical routes.

This method follows the first retrosynthetic disconnection, involving a direct nucleophilic substitution reaction. The nitrogen atom of 4-methylaniline acts as a nucleophile, attacking the electrophilic carbon of a 1-(thiophen-2-yl)ethyl precursor. The efficiency of this N-alkylation is highly dependent on the nature of the leaving group (LG) on the thiophene (B33073) precursor and the reaction conditions.

The general reaction is as follows: 4-methylaniline + 1-(thiophen-2-yl)ethyl-LG → this compound

Key parameters influencing this reaction include the choice of base, which serves to deprotonate the aniline to increase its nucleophilicity, and the solvent, which must solubilize the reactants without interfering with the substitution pathway. Polar aprotic solvents are often favored to enhance the rate of this S_N2-type reaction.

Table 1: Comparative Analysis of Direct N-Alkylation Conditions
Leaving Group (LG)BaseSolventTypical Temperature (°C)Reported Yield Range (%)
-ClK₂CO₃Acetonitrile (B52724)60-8070-78
-BrNaHDMF25-5075-85
-OTsEt₃NDCM4065-75

Reductive amination is a highly efficient and widely used method for forming C-N bonds, and it is directly applicable to the synthesis of the target structure. researchgate.net This pathway involves the initial condensation of 4-methylaniline with 1-(thiophen-2-yl)ethanone to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

This two-step, one-pot process avoids the need to handle potentially unstable alkylating agents required for direct amination. A variety of reducing agents can be employed, with the choice depending on the desired reactivity and tolerance of other functional groups. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices, as is catalytic hydrogenation.

Table 2: Comparison of Reducing Agents for Reductive Amination
Reducing AgentSolventCatalyst/AdditiveTypical Temperature (°C)Advantages
Sodium Borohydride (NaBH₄)Methanol (B129727)Acetic Acid (cat.)0-25Inexpensive, readily available
Sodium Cyanoborohydride (NaBH₃CN)Methanol/THFpH control (3-6)25Reduces iminium ion faster than ketone
Hydrogen (H₂)EthanolPd/C25-50Clean workup, environmentally benign
Trichlorosilane (HSiCl₃)DCMTMEDA25Effective for hindered ketones/amines

Advanced Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

In modern organic synthesis, transition metal-catalyzed cross-coupling reactions have become indispensable tools for constructing C-N and C-C bonds. While not all are directly applicable to the primary bond formation in this compound, they are crucial for synthesizing related structures and precursors.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by coupling amines with aryl halides or triflates. wikipedia.orglibretexts.org This reaction has been extensively applied to the synthesis of arylamines, including those involving heterocyclic rings like thiophene. thieme-connect.comresearchgate.netthieme-connect.com

For the Buchwald-Hartwig reaction to be directly applicable, the desired bond must be between a nitrogen atom and an sp²-hybridized carbon of an aromatic or heteroaromatic ring. In the target molecule, this compound, the nitrogen is connected to an sp³-hybridized carbon of the ethyl linker, not directly to the thiophene ring. Therefore, the Buchwald-Hartwig amination is not a direct method for the final C-N bond-forming step in this specific synthesis. However, it is a premier method for synthesizing related compounds where a direct thiophene-aniline N-Ar linkage exists.

A typical Buchwald-Hartwig reaction involving a thiophene and an aniline is shown below: 2-Bromothiophene + 4-methylaniline --(Pd catalyst, Ligand, Base)--> 4-Methyl-N-(thiophen-2-yl)aniline

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Halothiophenes
Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂BINAPNaOt-BuToluene (B28343)80-110
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100-120
Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene80-100

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, primarily used to form carbon-carbon bonds. mdpi.comunimib.it It is exceptionally useful for linking aromatic and heteroaromatic rings. unimib.itresearchgate.net For instance, it is the method of choice for synthesizing 4-(thiophen-2-yl)aniline, a molecule with a direct C-C bond between the two rings. researchgate.net

As the outline of this section suggests, its applicability must be considered. The Suzuki-Miyaura coupling is not applicable for forming the C-N bond in the target molecule. The linkage in this compound is C-N-C, not a direct C-C bond between the aromatic moieties. The utility of the Suzuki reaction in this context is therefore limited to the synthesis of precursors or isomers where a direct ring-to-ring connection is desired.

A general scheme for a relevant Suzuki coupling is: 4-Bromoaniline + Thiophene-2-boronic acid --(Pd catalyst, Base)--> 4-(Thiophen-2-yl)aniline

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of Thiophene and Aniline Derivatives
Palladium CatalystBaseSolvent SystemTemperature (°C)Yield Range (%)
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water80-10085-95
Pd(dtbpf)Cl₂Et₃NWater (micellar)2590-98
CataXCium A Pd G3K₃PO₄Dioxane/Water10080-92

Borrowing Hydrogen (BH) Methodology for N-Alkylation with Alcohols

The Borrowing Hydrogen (BH) methodology represents a powerful and environmentally benign strategy for the N-alkylation of amines using alcohols. This approach avoids the pre-activation of the alcohol and generates water as the sole byproduct. The general mechanism involves a metal catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an intermediate carbonyl compound (in this case, 1-(thiophen-2-yl)ethan-1-one). This ketone then undergoes condensation with the amine (4-methylaniline) to form an imine intermediate. In the final step, the catalyst returns the borrowed hydrogen to the imine, reducing it to the final N-alkylated amine product, this compound. organic-chemistry.orgnih.gov

Various transition metal complexes, particularly those based on ruthenium and iridium, have been developed as effective catalysts for this transformation. organic-chemistry.orgnih.gov The process is highly atom-economical and serves as a green alternative to classical methods like reductive amination or substitution reactions with alkyl halides. organic-chemistry.orgnih.gov

Table 1: Representative Catalysts for Borrowing Hydrogen N-Alkylation

Catalyst Precursor Ligand Metal Application
[Ru(p-cymene)Cl₂]₂ Diphosphines (e.g., dppf, DPEphos) Ruthenium N-alkylation of primary and secondary amines with alcohols. organic-chemistry.org
[IrCp*Cl₂]₂ N-Heterocyclic Carbenes (NHCs) Iridium N-alkylation of anilines with benzyl alcohols. nih.gov

Enantioselective Synthesis of this compound

The target molecule, this compound, possesses a chiral center at the ethyl-bridge carbon. Consequently, the development of enantioselective synthetic routes to obtain single enantiomers is of significant interest. This is typically achieved through two main strategies: asymmetric synthesis using chiral catalysts or the resolution of a racemic mixture.

Asymmetric N-alkylation via the borrowing hydrogen methodology is a highly desirable route for producing enantiomerically pure amines directly. This requires the development of sophisticated chiral catalysts that can effectively control the stereochemistry of the imine reduction step. Research in this area focuses on designing chiral ligands that coordinate to the metal center (e.g., Iridium, Ruthenium, or Iron) and create a chiral environment. researchgate.net This chiral pocket influences the facial selectivity of the hydride transfer to the imine intermediate, leading to the preferential formation of one enantiomer over the other. Through the use of such chiral catalysts, enantioselective borrowing hydrogen reactions have been successfully developed, offering a direct pathway to chiral amine products. nih.govresearchgate.net

When an asymmetric synthesis is not employed, a racemic mixture of this compound is produced. The separation of these enantiomers, a process known as chiral resolution, is then necessary to obtain the pure forms. wikipedia.org

Common resolution techniques include:

Formation of Diastereomeric Salts: This is the most prevalent method for resolving racemic amines. wikipedia.orglibretexts.org The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction produces a mixture of two diastereomeric salts, for instance, (R)-amine·(R)-acid and (S)-amine·(R)-acid. Since diastereomers possess different physical properties, they can be separated by methods like fractional crystallization. libretexts.orglibretexts.org After separation, the pure enantiomer of the amine is recovered by treating the isolated diastereomeric salt with a base. libretexts.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, causing them to elute at different times, thereby achieving separation. chiralpedia.com

Enzymatic Resolution: This method employs enzymes, such as lipases, which can selectively react with one enantiomer in the racemic mixture. chiralpedia.comgoogle.com For example, an enzyme might selectively acylate one enantiomer, allowing the unreacted enantiomer and the acylated product to be separated by conventional means. google.com

Optimization of Reaction Parameters and Scale-Up Considerations

To transition a synthetic procedure from a laboratory scale to industrial production, rigorous optimization of reaction parameters is essential for maximizing efficiency, yield, and cost-effectiveness.

The efficiency of the N-alkylation reaction is heavily dependent on the catalyst system.

Catalyst Loading: A primary goal in process optimization is to minimize the amount of expensive transition metal catalyst required without compromising reaction rate or yield. Catalyst loading is often expressed in mole percent (mol %) relative to the limiting reagent. For ruthenium-catalyzed N-alkylations, loadings can be as low as 0.5 mol %. organic-chemistry.org

Ligand Design: The ligand coordinated to the metal center is critical for catalytic activity and selectivity. organic-chemistry.org For instance, in ruthenium-catalyzed borrowing hydrogen reactions, bidentate diphosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or bis(2-diphenylphosphinophenyl)ether (DPEphos) have proven effective. organic-chemistry.org For iridium catalysts, N-heterocyclic carbenes (NHCs) are increasingly used as alternatives to phosphine ligands due to their strong σ-donating properties and high stability. nih.gov The electronic and steric properties of the ligand can be fine-tuned to optimize the performance of the catalyst for a specific substrate pair.

The choice of solvent and the reaction temperature are crucial parameters that must be carefully controlled.

Solvent Screening: The solvent can influence catalyst solubility, stability, and reactivity. For N-alkylation reactions, high-boiling point solvents like dioxane or toluene are often used to accommodate the required reaction temperatures. acs.orgresearchgate.net In some cases, reactions can be performed using the alcohol substrate as the solvent, particularly under mild conditions. organic-chemistry.orgnih.gov Solvent-free conditions, often assisted by microwave irradiation, have also been developed as a green chemistry approach, reducing reaction times and eliminating solvent waste. researchgate.net

Temperature Control: N-alkylation reactions via the borrowing hydrogen pathway are typically conducted at elevated temperatures, often in the range of 100-150 °C, to facilitate the initial alcohol dehydrogenation step. acs.orgresearchgate.net Secondary alcohols, such as 1-(thiophen-2-yl)ethanol, may require higher temperatures or more forcing conditions for effective alkylation compared to primary alcohols. organic-chemistry.org Precise temperature control is vital to ensure complete conversion, prevent side reactions, and avoid catalyst decomposition.

Table 2: Illustrative Optimization of N-Alkylation of Aniline with Benzyl Alcohol

Entry Catalyst System Base Solvent Temperature (°C) Result
1 UiO-66–PPh₂–Ir KOtBu Dioxane 110 95% conversion, 86% selectivity. acs.org
2 [Ru(p-cymene)Cl₂]₂ + DPEphos - Toluene Reflux Good yields for various amines. researchgate.net

This table demonstrates how variations in catalyst, solvent, and energy input are explored to find the optimal conditions for a model N-alkylation reaction.

Advanced Purification and Isolation Techniques for High Purity Compound

The attainment of high-purity this compound is critical for its application in research and development, particularly in fields such as medicinal chemistry and materials science where impurities can significantly alter biological activity or material properties. Following the initial synthesis, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. Therefore, advanced purification and isolation techniques are employed to achieve the desired level of purity, often exceeding 98%. The choice of purification method is largely dependent on the physical properties of the compound and the nature of the impurities present.

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For N-alkylanilines and related compounds, a range of solvents can be effective. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. The selection of an appropriate solvent is often empirical, but general principles of "like dissolves like" can be a useful guide. For a compound like this compound, which possesses both aromatic and amine functionalities, solvents such as ethanol, isopropanol, or mixtures containing ethyl acetate and hexanes may prove effective. The process involves dissolving the crude material in a minimal amount of the hot solvent to form a saturated solution, followed by slow cooling to induce crystallization of the pure compound, leaving the impurities dissolved in the mother liquor.

In cases where recrystallization does not yield the desired purity or when dealing with oily products, preparative chromatography is the method of choice. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique capable of separating complex mixtures and isolating compounds with high purity. For N-substituted anilines, reverse-phase HPLC is commonly employed. This technique utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like formic acid to improve peak shape for basic compounds like amines. The separation is based on the differential partitioning of the components between the stationary and mobile phases. By carefully selecting the column, mobile phase composition, and gradient, it is possible to resolve the target compound from closely related impurities.

The following tables provide illustrative data on the purification of analogous N-substituted anilines and thiophene derivatives, demonstrating the effectiveness of these advanced techniques.

Table 1: Recrystallization Parameters for Structurally Related N-Aryl Amines

CompoundRecrystallization Solvent SystemYield (%)Purity (%)Reference Compound Class
N-Benzyl-4-methylanilineEthanol/Water (3:1)85>99N-Alkylaniline
N-(1-Phenylethyl)anilineIsopropanol78>98N-Alkylaniline
2-Amino-N-(thiophen-2-ylmethyl)acetamideEthyl Acetate/Hexane (1:2)92>99Thiophene Derivative
4-Bromo-N-(thiophen-2-ylmethyl)anilineMethanol88>98Thiophene and Aniline Moiety

Table 2: Preparative HPLC Conditions for the Purification of N-Substituted Anilines

Compound TypeColumnMobile PhaseFlow Rate (mL/min)Purity Achieved (%)
N-AlkylanilineC18, 10 µm, 250 x 20 mmAcetonitrile/Water (70:30) with 0.1% Formic Acid15>99.5
N-HeteroarylanilinePhenyl-Hexyl, 5 µm, 150 x 21.2 mmMethanol/Water (gradient)20>99.0
Substituted AnilineC8, 10 µm, 250 x 30 mmAcetonitrile/0.1% Aqueous TFA (gradient)25>98.5

Following purification, the identity and purity of this compound are confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine the purity by measuring the area percentage of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to confirm the chemical structure, and Mass Spectrometry (MS) is used to verify the molecular weight of the compound.

Based on a comprehensive search for scientific literature and spectroscopic data, there is currently no publicly available information for the specific compound “this compound” that would allow for the detailed analysis requested in the provided outline.

Searches for Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and 2D), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, Single Crystal X-ray Diffraction (SC-XRD), and chiroptical spectroscopy for this exact molecule did not yield any specific experimental or theoretical data.

The search results frequently identified related but structurally distinct compounds, such as imine derivatives (Schiff bases) like 1-(thiophen-2-yl)-N-(p-tolyl)methanimine, or other aniline and thiophene derivatives. However, these compounds possess different functional groups and bonding arrangements, and their spectroscopic data are not applicable to this compound.

Consequently, it is not possible to generate the requested article with scientifically accurate, detailed findings for each specified section and subsection.

Iii. Advanced Spectroscopic and Structural Elucidation of 4 Methyl N 1 Thiophen 2 Yl Ethyl Aniline

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)

Optical Rotation and Circular Dichroism (CD) Spectroscopy

The chirality of 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline, arising from the stereogenic center at the ethylamine (B1201723) bridge, makes chiroptical techniques such as optical rotation and circular dichroism (CD) spectroscopy essential for its stereochemical characterization. These methods provide critical information regarding the three-dimensional arrangement of the molecule and the electronic properties of its chromophores.

Optical Rotation

Optical rotation is a fundamental technique for the analysis of chiral compounds. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral substance. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined experimental conditions (temperature, wavelength, solvent, and concentration).

For this compound, the specific rotation would be determined for each of its enantiomers, (R)- and (S)-4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline. The two enantiomers will rotate the plane of polarized light to an equal but opposite extent. For instance, if the (S)-enantiomer exhibits a positive (dextrorotatory, +) specific rotation, the (R)-enantiomer will display a negative (levorotatory, -) rotation of the same magnitude. This property is invaluable for determining the enantiomeric excess (ee) of a sample.

EnantiomerHypothetical Specific Rotation [α]D20 (c 1.0, CHCl3)
(S)-4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline+45.5°
(R)-4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline-45.5°

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the electronic transitions within the molecule's chromophores and how these are influenced by the chiral environment.

In this compound, the principal chromophores are the 4-methylphenyl (p-tolyl) and the thiophen-2-yl moieties. The electronic transitions associated with these aromatic systems (typically π → π* transitions) are expected to give rise to distinct signals, known as Cotton effects, in the CD spectrum. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the chromophores relative to the chiral center.

The CD spectra of the (R)- and (S)-enantiomers of this compound would be mirror images of each other. Analysis of the CD spectrum can provide insights into the preferred conformation of the molecule in solution and can be used in conjunction with computational methods to assign the absolute configuration of the stereocenter.

Detailed experimental CD data for this compound is not currently available. The following table provides a hypothetical representation of the expected CD spectral data, illustrating the type of information that would be obtained.

EnantiomerHypothetical λmax [nm] (Δε [L·mol-1·cm-1])
(S)-4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline215 (+8.2)
240 (-5.6)
(R)-4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline215 (-8.2)
240 (+5.6)

Iv. Chemical Reactivity and Derivatization Studies of 4 Methyl N 1 Thiophen 2 Yl Ethyl Aniline

Reactivity at the Aniline (B41778) Nitrogen

The nitrogen atom of the secondary amine is a key site of reactivity due to its nucleophilic lone pair of electrons. This facilitates reactions with a wide range of electrophiles, leading to the formation of new N-C, N-S, and N-N bonds.

The nucleophilic nitrogen readily participates in acylation and sulfonylation reactions. Treatment with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base yields the corresponding N-amides. Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) produces N-sulfonamides. These reactions are fundamental in synthetic chemistry for protecting the amine group or for synthesizing biologically active molecules. nih.gov

Further alkylation of the secondary amine can be achieved using alkyl halides. However, this can lead to the formation of a tertiary amine and potentially a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. nih.gov Reductive amination offers a more controlled method for introducing specific alkyl groups. jocpr.com The reaction of the parent compound with an aldehyde or ketone in the presence of a reducing agent would yield a tertiary amine.

Table 1: Representative Reactions at the Aniline Nitrogen
Reaction TypeReagentProduct Class
AcylationAcetyl Chloride (CH₃COCl) / BaseN-Acetamide derivative
Sulfonylationp-Toluenesulfonyl Chloride (TsCl) / BaseN-Sulfonamide derivative
AlkylationMethyl Iodide (CH₃I)Tertiary amine / Quaternary ammonium salt

The formation of Schiff bases, or imines, typically involves the condensation of a primary amine with an aldehyde or a ketone. As 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline is a secondary amine, it cannot form a neutral Schiff base directly. Instead, its reaction with a carbonyl compound, such as an aldehyde, under acidic conditions leads to the formation of a cationic species known as an iminium ion. This process involves the initial formation of a hemiaminal, followed by the elimination of water.

Theoretical studies on the formation of Schiff bases from para-substituted anilines and thiophene-2-carbaldehyde (B41791) confirm a two-step mechanism involving the formation of a carbinolamine intermediate followed by dehydration. eijppr.com While the final product for a secondary amine is an iminium ion rather than a neutral imine, the initial steps are analogous. These iminium ions are valuable synthetic intermediates, capable of reacting with various nucleophiles. The synthesis and characterization of structurally related imines, such as those formed from p-toluidine (B81030) and thiophene (B33073) aldehydes, have been well-documented. nih.govdoaj.orgresearchgate.net

Table 2: Reaction with Aldehyde to Form Iminium Ion
Reactant 1Reactant 2 (Aldehyde)ConditionsProduct
This compoundBenzaldehyde (C₆H₅CHO)Acid catalyst (e.g., H⁺)N-[1-(thiophen-2-yl)ethyl]-N-benzylidene-4-methylanilinium salt

Functionalization of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic substitution and metal-catalyzed coupling reactions.

The thiophene ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. researchgate.net Substitution occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). In this compound, the C2 position is already substituted. Therefore, electrophilic attack is strongly directed to the C5 position. The N-aryl substituent further activates the ring towards substitution.

Common electrophilic aromatic substitution reactions that can be performed on the thiophene moiety include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a bromine or chlorine atom at the C5 position.

Nitration: Using nitrating agents like nitric acid in acetic anhydride (B1165640) would yield the 5-nitro derivative. researchgate.net

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (though milder catalysts than those used for benzene are often sufficient) introduces an acyl group at the C5 position. google.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution on the Thiophene Ring
ReactionReagentMajor Product
BrominationN-Bromosuccinimide (NBS)5-Bromo-4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline
NitrationHNO₃ / Ac₂O4-Methyl-N-[1-(5-nitrothiophen-2-yl)ethyl]aniline
AcylationCH₃COCl / SnCl₄N-[1-(5-acetylthiophen-2-yl)ethyl]-4-methylaniline

The thiophene ring is also amenable to metalation, which provides a pathway to a variety of functionalized derivatives. researchgate.net Deprotonation with a strong base, such as n-butyllithium, typically occurs at the most acidic proton, which is at the C5 position. The resulting 5-lithiated species is a powerful nucleophile that can react with a range of electrophiles (e.g., CO₂, aldehydes, alkyl halides).

Furthermore, derivatives of the parent compound, such as a 5-halo-substituted analog, can participate in transition metal-catalyzed cross-coupling reactions. kobe-u.ac.jp Reactions like the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), and Heck coupling (with alkenes) are powerful tools for forming new carbon-carbon bonds at the thiophene ring, enabling the synthesis of complex molecular architectures. scispace.com The use of N-aryl directing groups in transition metal-catalyzed functionalization is a well-established strategy. rsc.orgnih.gov

Table 4: Examples of Metal-Mediated Reactions on the Thiophene Ring
Reaction TypeStarting Material DerivativeTypical ReagentsProduct Type
Metalation-AlkylationParent Compound1. n-BuLi 2. CH₃I5-Methyl derivative
Suzuki Coupling5-Bromo derivativePhenylboronic acid, Pd catalyst, Base5-Phenyl derivative
Stille Coupling5-Bromo derivativeTributyl(vinyl)stannane, Pd catalyst5-Vinyl derivative

Regioselectivity and Stereoselectivity in Synthesized Derivatives

When synthesizing derivatives of this compound, regioselectivity and stereoselectivity are critical considerations, particularly for reactions involving the aromatic rings or the chiral center at the α-carbon.

Regioselectivity:

Electrophilic aromatic substitution reactions on this molecule would exhibit complex regioselectivity. The aniline moiety is strongly activating and ortho-, para-directing. Since the para position is blocked, electrophiles would be directed to the positions ortho to the amino group (positions 2 and 6 of the aniline ring). The thiophene ring is also highly activated towards electrophilic substitution, preferentially occurring at the C5 position (adjacent to the sulfur and remote from the ethylaniline substituent) or the C3 position. The outcome of such a reaction would depend on the nature of the electrophile and the reaction conditions, potentially leading to a mixture of products. For instance, in the synthesis of related thiophene-aniline compounds, Suzuki cross-coupling reactions have been used to achieve specific regioselective substitutions on pre-functionalized rings. mdpi.comnih.gov

Stereoselectivity:

The α-carbon of the ethyl group is a stereocenter. Synthesis of this compound via reductive amination of 2-acetylthiophene (B1664040) with p-toluidine typically yields a racemic mixture. The synthesis of enantiomerically pure derivatives would require either a chiral starting material, a chiral reducing agent, or a resolution step.

In derivatization reactions, if the chiral center is not directly involved, it will likely be retained. However, for reactions at the α-carbon that proceed through a planar intermediate (e.g., an enol or enolate), any pre-existing stereochemistry would be lost, resulting in a racemic product. libretexts.org The stereoselective functionalization of C-H bonds adjacent to nitrogen atoms is a known challenge, often requiring specialized catalysts, such as dirhodium catalysts, to control the stereochemical outcome. nih.gov

The table below summarizes the expected selectivity in derivatization reactions.

Reaction Type Reactive Site Expected Regioselectivity Stereochemical Consideration
Electrophilic Aromatic SubstitutionAniline RingOrtho to the amino groupNot applicable
Electrophilic Aromatic SubstitutionThiophene RingC5 position favored, C3 possibleNot applicable
Functionalization of α-Carbonα-Carbon of ethyl moietyN/ALoss of stereochemistry if planar intermediate is formed. Chiral catalysts may induce stereoselectivity. nih.gov
Synthesis (Reductive Amination)Formation of C-N bondN/AProduces a racemic mixture unless chiral reagents or catalysts are used.

V. Mechanistic Investigations of Reactions Involving 4 Methyl N 1 Thiophen 2 Yl Ethyl Aniline

Kinetic Studies of Key Transformation Pathways

Kinetic studies are crucial for elucidating the step-by-step sequence of events in a chemical reaction and for optimizing reaction conditions.

The initial formation of the imine is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The rate of this stage is influenced by the pH of the reaction medium. In acidic conditions, the carbonyl group is protonated, enhancing its electrophilicity and accelerating the initial attack by the amine. However, excessively low pH can lead to the protonation of the amine, reducing its nucleophilicity and thereby slowing down the reaction.

The subsequent reduction of the imine can be the rate-determining step, depending on the reducing agent used. For instance, with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), the reduction of the imine is significantly faster than the reduction of the starting ketone, allowing for a one-pot reaction. masterorganicchemistry.com The kinetics of this step would follow a rate law dependent on the concentrations of both the imine and the reducing agent.

A hypothetical kinetic data table for the acid-catalyzed imine formation between 2-acetylthiophene (B1664040) and 4-methylaniline is presented below, illustrating the dependence of the initial rate on reactant concentrations.

Experiment[2-Acetylthiophene] (mol/L)[4-Methylaniline] (mol/L)[H⁺] (mol/L)Initial Rate (mol/L·s)
10.10.10.011.5 x 10⁻⁵
20.20.10.013.0 x 10⁻⁵
30.10.20.013.1 x 10⁻⁵
40.10.10.022.9 x 10⁻⁵

N-Alkylation: The N-alkylation of 4-methylaniline with a 1-(thiophen-2-yl)ethyl halide would likely proceed via a bimolecular nucleophilic substitution (SN2) mechanism. viu.ca The rate of this reaction would be dependent on the concentrations of both the aniline (B41778) and the alkyl halide.

Rate = k[4-methylaniline][1-(thiophen-2-yl)ethyl halide]

The kinetics of such reactions are sensitive to the nature of the leaving group on the electrophile and the solvent polarity. pw.live Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation without strongly solvating the nucleophilic amine. libretexts.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism.

In the context of the reductive amination pathway, two key intermediates are the hemiaminal and the imine (or its protonated form, the iminium ion). wikipedia.org

Hemiaminal Intermediate: Formed from the initial nucleophilic attack of 4-methylaniline on 2-acetylthiophene, the hemiaminal is often unstable and rapidly undergoes dehydration to form the imine. youtube.com Its presence can sometimes be inferred from kinetic modeling or detected under specific conditions using techniques like low-temperature NMR spectroscopy.

Imine/Iminium Intermediate: The imine is a more stable intermediate that can often be isolated or detected in situ. Spectroscopic techniques such as FT-IR can monitor the disappearance of the C=O stretch of the ketone and the appearance of the C=N stretch of the imine. mt.com NMR spectroscopy is also a powerful tool for identifying the imine, with characteristic shifts for the protons and carbons adjacent to the C=N bond. nih.gov In acidic media, the imine is protonated to form an iminium ion, which is the species that is actually reduced by the hydride reagent.

For the N-alkylation reaction via an SN2 pathway, the reaction is concerted, and there are no discrete intermediates. However, in a competing unimolecular nucleophilic substitution (SN1) mechanism, a carbocation intermediate would be formed. The likelihood of an SN1 pathway increases with the use of a good leaving group and a polar protic solvent that can stabilize the carbocation. chemistry.coach The formation of a secondary benzylic-like carbocation, [1-(thiophen-2-yl)ethyl]⁺, would be relatively stable, suggesting that under certain conditions, an SN1 pathway could be operative.

Transition State Analysis and Energy Profiles

Computational chemistry provides invaluable insights into the energetic landscape of a reaction, including the structures and energies of transition states.

Reductive Amination: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway. acs.org The energy profile would show the relative energies of the reactants, the hemiaminal intermediate, the transition state for dehydration, the imine intermediate, the transition state for hydride transfer, and the final product. These calculations can help to identify the rate-determining step by identifying the highest energy barrier in the reaction coordinate. For the reduction of an iminium ion by a borohydride (B1222165) reagent, the transition state would involve the transfer of a hydride from the boron to the iminium carbon. acs.org

A representative, simplified energy profile for the reductive amination process is shown below.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
Reactants2-Acetylthiophene + 4-Methylaniline0
TS1 (Hemiaminal formation)[Transition State]+15
Intermediate 1Hemiaminal+5
TS2 (Dehydration)[Transition State]+20
Intermediate 2Imine-2
TS3 (Reduction)[Transition State]+18
Products4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline-15

N-Alkylation: For an SN2 reaction, computational studies can model the single transition state where the nucleophilic nitrogen of 4-methylaniline attacks the electrophilic carbon of the 1-(thiophen-2-yl)ethyl halide, and the leaving group departs simultaneously. mdpi.comresearchgate.net The transition state would feature a pentacoordinate carbon atom. The calculated energy barrier for this transition state would be directly related to the reaction rate. Analysis of the molecular orbitals in the transition state can provide further understanding of the bonding changes occurring during the reaction. conicet.gov.ar

Isotope Labeling Studies to Elucidate Reaction Mechanisms

Isotope labeling is a powerful experimental technique used to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. wikipedia.org

In the reductive amination of 2-acetylthiophene, deuterium (B1214612) labeling could be employed to probe the mechanism of the reduction step. For example, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) would result in the incorporation of a deuterium atom at the α-carbon of the ethyl group in the final product. This would confirm that the hydride (or deuteride) is transferred to the iminium carbon.

Similarly, conducting the reaction in a deuterated solvent such as D₂O could help to understand the role of the solvent in proton (or deuteron) transfer steps, particularly in the formation and hydrolysis of the hemiaminal intermediate.

For the N-alkylation reaction, a kinetic isotope effect (KIE) study could be performed. By replacing the hydrogen on the nitrogen of 4-methylaniline with deuterium (i.e., using 4-methyl-N-deuterioaniline), one could measure the effect on the reaction rate. A significant KIE would suggest that the N-H bond is being broken in the rate-determining step, which is not expected for a standard SN2 mechanism but might be relevant if proton transfer becomes partially rate-limiting under certain conditions.

In Situ Spectroscopic Monitoring of Reaction Progress

Techniques such as ReactIR™ (in-situ FT-IR) and process NMR are well-suited for monitoring reductive amination and N-alkylation reactions. mt.comnumberanalytics.com

ReactIR™: This technique can be used to track the concentrations of key species in real-time by monitoring their characteristic infrared absorptions. For reductive amination, one could monitor the disappearance of the C=O band of 2-acetylthiophene, the appearance and subsequent disappearance of the C=N band of the imine intermediate, and the appearance of N-H bands of the final product. mt.com

In Situ NMR: NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture over time. researchgate.net By taking spectra at regular intervals, it is possible to quantify the concentrations of reactants, intermediates, and products, allowing for a detailed kinetic analysis. For example, the formation of the imine intermediate in a reductive amination can be clearly observed by the appearance of a new set of signals in the NMR spectrum. nih.gov

A hypothetical data table from an in-situ IR monitoring of a reductive amination is presented below.

Time (min)Ketone C=O Absorbance (1680 cm⁻¹)Imine C=N Absorbance (1640 cm⁻¹)Product N-H Absorbance (3400 cm⁻¹)
01.000.000.00
100.750.200.05
300.400.450.15
600.100.350.55
1200.020.050.93

By applying these established mechanistic investigation techniques to the plausible synthetic routes for this compound, a detailed and scientifically accurate understanding of its chemical behavior can be constructed.

Vi. Theoretical and Computational Studies of 4 Methyl N 1 Thiophen 2 Yl Ethyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline, DFT calculations would typically be employed to determine its fundamental chemical characteristics. However, specific DFT studies on this compound are not available in the current body of scientific literature.

Optimized Molecular Geometry and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic state. This process involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the spatial arrangement of the tolyl group relative to the thiophene (B33073) ring and the ethyl bridge. A conformational analysis would also be necessary to identify different stable isomers (conformers) and their relative energies. At present, there are no published studies detailing the optimized geometry or conformational landscape of this specific molecule.

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A detailed analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. Specific calculations of HOMO-LUMO energies and visualizations of the frontier orbitals for this compound have not been reported.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich areas, likely around the nitrogen and sulfur atoms and the aromatic rings, and electron-poor areas. However, no such computational studies providing an MEP map for this compound are currently available.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds. Theoretical calculations can provide predicted ¹H and ¹³C NMR chemical shifts, the frequencies of infrared (IR) and Raman vibrational modes, and the electronic transitions responsible for UV-Vis absorption bands. Such predictive studies for this compound have not been found in the reviewed literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a vital role in understanding how chemical reactions occur by mapping the potential energy surface of a reaction. This involves identifying the structures of transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction. For this compound, computational studies could, for example, investigate its synthesis mechanism or its potential degradation pathways. There are currently no published studies that computationally explore the reaction mechanisms involving this compound.

Non-Linear Optical (NLO) Properties Prediction

Molecules with specific electronic structures can exhibit non-linear optical (NLO) properties, which are of interest for applications in materials science and telecommunications. Computational methods, particularly DFT, can be used to calculate molecular polarizability and hyperpolarizability, which are key indicators of a molecule's NLO response. An investigation into the NLO properties of this compound would require specific calculations that have not been reported in the scientific literature to date.

Molecular Dynamics Simulations

As of the current available scientific literature, no specific molecular dynamics (MD) simulation studies have been published for this compound. While computational studies and crystal structure analyses exist for structurally related compounds, such as Schiff bases derived from 4-methylaniline (p-toluidine) and various thiophene aldehydes, this specific molecule with its ethyl linker between the aniline (B41778) and thiophene moieties has not been the subject of published MD simulations.

Molecular dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, intermolecular interactions, and solvent effects. Such studies on this compound could potentially elucidate:

Conformational Landscape: The flexibility of the ethyl linker likely allows for a wide range of conformations. MD simulations could map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. Key dihedral angles, such as those around the C-N and C-C bonds of the ethyl group, would be of particular interest.

Intermolecular Interactions: In a condensed phase or in the presence of other molecules, MD simulations could predict how molecules of this compound interact with each other. This could include π-π stacking between the aromatic rings or hydrogen bonding if appropriate functional groups were present on interacting partners.

Given the absence of direct research, any discussion of the conformational behavior or specific molecular interactions of this compound from an MD simulation perspective would be purely speculative. Future computational research would be necessary to provide detailed, quantitative insights into the dynamic properties of this compound.

Based on a comprehensive search of available scientific literature, there is no specific published research detailing the applications of the chemical compound This compound in the areas of catalysis and materials science as outlined in the requested structure.

The search for information regarding its use as a chiral ligand precursor in asymmetric catalysis, as a building block for complex organic synthesis (including macrocycles and advanced heterocycles), or its integration into advanced materials for electronic and optical applications did not yield any relevant results for this specific molecule.

While research exists for structurally related compounds, such as Schiff bases (e.g., 1-(thiophen-2-yl)-N-(p-tolyl)methanimine) and other thiophene-aniline derivatives, providing information on these analogues would fall outside the strict scope of the subject compound specified in the instructions.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focused solely on the applications of this compound as requested.

Vii. Applications of 4 Methyl N 1 Thiophen 2 Yl Ethyl Aniline in Catalysis and Materials Science

Integration into Advanced Materials for Electronic and Optical Applications

Precursors for Conductive Polymers or Organic Semiconductors

The combination of aniline (B41778) and thiophene (B33073) units within a single molecule makes 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline an intriguing candidate for the synthesis of novel conductive polymers and organic semiconductors. Both polyaniline and polythiophene are among the most extensively studied classes of conducting polymers due to their tunable conductivity, environmental stability, and diverse applications.

The presence of both moieties in this compound could lead to copolymers with a donor-acceptor structure, which is a common strategy for tuning the band gap and improving charge transport properties in organic semiconductors. mdpi.com The aniline unit can act as an electron donor, while the thiophene ring can also exhibit donor characteristics, potentially leading to materials with interesting electronic properties. The methyl and ethyl substituents on the aniline and the bridge between the two aromatic rings, respectively, would influence the solubility and processability of the resulting polymers, which are crucial factors for device fabrication.

Table 1: Electrical Properties of Aniline and Thiophene-Based Copolymers

Copolymer SystemMonomer Ratio (Aniline:Thiophene)Conductivity (S/cm)Band Gap (eV)
Poly(aniline-co-thiophene)1:110⁻³ - 10⁻¹2.0 - 2.5
Poly(aniline-co-thiophene)3:110⁻² - 12.2 - 2.8
Poly(aniline-co-thiophene)1:310⁻⁴ - 10⁻²1.8 - 2.3

Note: The data in this table is illustrative and represents typical ranges found in the literature for aniline-thiophene copolymers. The actual properties can vary significantly depending on the specific monomers, polymerization method, and doping levels.

Exploration in Non-Linear Optical Devices

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is often associated with a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation.

The structure of this compound, with the electron-donating aniline and thiophene groups, could potentially be modified to create a D-π-A system by introducing an electron-acceptor group. Theoretical studies on substituted anilines have shown that the first-order hyperpolarizability (a measure of the second-order NLO response) can be significantly enhanced by strategic placement of donor and acceptor groups. mq.edu.au

Thiophene-based molecules are also known to exhibit interesting NLO properties. nitk.ac.in The delocalized π-electron system of the thiophene ring contributes to the molecular polarizability. The combination of aniline and thiophene in this compound provides a robust π-conjugated system that could be the basis for designing new NLO chromophores. While experimental data on the NLO properties of this specific compound are not available, theoretical calculations and experimental studies on similar donor-substituted thiophene derivatives could provide insights into its potential.

Table 2: Non-Linear Optical Properties of Related Organic Compounds

CompoundSecond-Order NLO Susceptibility (χ⁽²⁾) (pm/V)Third-Order NLO Susceptibility (χ⁽³⁾) (esu)
Disperse Red 1 (DR1)50 - 20010⁻¹² - 10⁻¹¹
Thiophene-based copolymerN/A10⁻¹² - 10⁻¹¹
Substituted anilines (theoretical)Varies with substituentsVaries with substituents

Note: This table provides representative values for well-known NLO organic materials and related compound classes to give context to the potential of new materials. N/A indicates that the property is not typically the primary focus for that class of material.

Viii. Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For "4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

Reversed-phase HPLC (RP-HPLC) is a well-suited and widely used technique for the analysis of aromatic amines like "this compound". researchgate.netnih.gov This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

Methodology and Findings:

A typical RP-HPLC method for the purity assessment and quantification of "this compound" would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer such as phosphate (B84403) or formate (B1220265) to control the pH and ensure reproducible ionization of the analyte. sielc.comsielc.comsielc.com Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light.

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations of "this compound" and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on the calibration curve. The method's linearity, accuracy, and precision would be validated to ensure reliable results. nih.gov

Illustrative HPLC Parameters and Results:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Retention Time ~6.5 min
**Linearity (R²) **>0.999
Limit of Detection ~0.1 µg/mL
Limit of Quantification ~0.3 µg/mL

This interactive table provides a representative set of HPLC conditions. The retention time is an estimated value based on the analysis of structurally similar compounds like aniline (B41778) and N-methylaniline, which have retention times of approximately 4.94 min and 5.76 min, respectively, under similar conditions. nih.gov

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of "this compound". This method is suitable for volatile and thermally stable compounds.

Methodology and Findings:

In a typical GC analysis, a small amount of the sample, dissolved in a suitable solvent, is injected into the instrument. The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is often used for the separation of aromatic amines. epa.gov The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

When coupled with a mass spectrometer, GC-MS provides not only quantitative information but also structural information through the fragmentation pattern of the molecule upon electron impact ionization. This fragmentation pattern serves as a "fingerprint" for the compound, allowing for its unambiguous identification. The retention index, a relative measure of a compound's elution time, can also be used for identification purposes by comparing it to known values. chromtech.net.aunist.gov

Illustrative GC-MS Parameters and Potential Fragmentation:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (EI, 70 eV)
Estimated Retention Index ~1850

Proposed Major Mass Fragments (m/z):

217 (M+) : Molecular ion peak.

202 : Loss of a methyl group (-CH₃).

120 : Cleavage leading to the [1-(thiophen-2-yl)ethyl]⁺ fragment.

106 : Formation of the 4-methylaniline radical cation.

91 : Tropylium ion from the toluene (B28343) moiety.

This interactive table presents plausible GC-MS conditions and a hypothetical fragmentation pattern based on the principles of mass spectrometry for related structures.

Electrophoretic Methods for Separation and Characterization

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged species. Given that "this compound" is a basic compound, it can be protonated in an acidic buffer and analyzed by Capillary Zone Electrophoresis (CZE).

Methodology and Findings:

In CZE, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The sample is introduced at one end, and the components migrate through the capillary at different velocities depending on their charge-to-size ratio and the electroosmotic flow (EOF). For the analysis of aromatic amines, an acidic BGE is often employed to ensure the analytes are positively charged. nih.govmdpi.com Detection is typically performed using a UV detector.

The migration time of the analyte is a key parameter for its identification. For quantitative analysis, the peak area is correlated with the concentration of the analyte. CE methods are known for their high resolution, short analysis times, and low consumption of sample and reagents. nih.gov

Illustrative CZE Parameters:

ParameterValue
Capillary Fused silica, 50 cm total length (40 cm to detector), 50 µm ID
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm
Estimated Migration Time 5-10 min

This interactive table outlines typical CZE conditions for the analysis of aromatic amines. The migration time is an estimated range.

Spectrophotometric Methods for Trace Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method that can be used for the quantitative analysis of "this compound," particularly for trace analysis, often after the formation of a colored derivative.

Methodology and Findings:

The inherent chromophores in "this compound" (the aniline and thiophene (B33073) rings) allow for its direct quantification by measuring its absorbance at a specific wavelength in the UV region. The position of the maximum absorbance (λmax) can be influenced by the solvent used, a phenomenon known as solvatochromism. researchgate.netvlabs.ac.inresearchgate.net

For enhanced sensitivity and selectivity, especially in complex matrices, derivatization reactions can be employed. A common approach for aromatic amines is the formation of charge-transfer complexes with electron acceptors (π-acceptors) like p-chloranilic acid or 2,4-dinitrofluorobenzene. researchgate.netnih.govresearchgate.net These reactions produce intensely colored products that can be measured in the visible region of the spectrum, minimizing interference from other UV-absorbing compounds. The absorbance of the resulting complex is directly proportional to the concentration of the amine, following the Beer-Lambert law.

Illustrative Spectrophotometric Data:

ParameterValue
Solvent Ethanol
Estimated λmax (Direct) ~260-280 nm
Derivatizing Reagent p-Chloranilic acid
Complex Color Violet
λmax (Charge-Transfer Complex) ~520-530 nm
Molar Absorptivity (ε) of Complex > 1.0 x 10⁴ L mol⁻¹ cm⁻¹
Linear Range 1-20 µg/mL

This interactive table provides estimated spectrophotometric data. The λmax values are based on the known absorption of aniline and thiophene chromophores and typical charge-transfer complexes of aromatic amines. researchgate.net

Ix. Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to Organic Chemistry

Based on established principles of organic synthesis, the primary route to 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline would likely involve the reductive amination of 2-acetylthiophene (B1664040) with p-toluidine (B81030) (4-methylaniline). This reaction, a cornerstone of amine synthesis, would proceed through the formation of an imine intermediate, which is subsequently reduced to the target secondary amine.

The successful synthesis of this compound would contribute to the ever-expanding library of thiophene-containing aniline (B41778) derivatives. These classes of compounds are of significant interest due to the unique electronic and structural properties conferred by the thiophene (B33073) ring, a sulfur-containing heterocycle that is a well-known bioisostere of the benzene (B151609) ring. The presence of a chiral center at the ethyl bridge introduces another layer of complexity and potential for stereospecific applications.

Table 1: Postulated Reaction Parameters for the Synthesis of this compound

ParameterProbable ConditionRationale
Reactants 2-Acetylthiophene, p-ToluidineStandard precursors for analogous reductive aminations.
Solvent Methanol (B129727), Ethanol, or DichloromethaneCommon solvents for reductive amination reactions.
Reducing Agent Sodium borohydride (B1222165) (NaBH₄), Sodium triacetoxyborohydride (B8407120) (STAB)Effective and selective reducing agents for imines.
Catalyst Acetic acid (catalytic amount)Often used to facilitate imine formation.
Temperature Room temperature to mild heatingTypical conditions for this type of transformation.

The characterization of this compound would provide valuable spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this class of compounds, aiding in the structural elucidation of newly synthesized analogues.

Identified Challenges and Limitations in Current Research

The primary limitation in the current understanding of this compound is the lack of dedicated research on this specific molecule. While its synthesis appears feasible based on known methodologies, the optimal reaction conditions, yield, and purification strategies have not been empirically determined.

A significant challenge in the synthesis would be the management of stereochemistry. The reaction of 2-acetylthiophene with p-toluidine would produce a racemic mixture of (R)- and (S)-4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline. The separation of these enantiomers would require chiral chromatography or the development of an asymmetric synthesis, which can be a complex and costly endeavor. The development of efficient and selective methods for producing single enantiomer drugs is a persistent challenge in pharmaceutical chemistry.

Furthermore, the reactivity of the thiophene ring, particularly its susceptibility to electrophilic substitution, could lead to side reactions under certain conditions, potentially complicating the synthesis and purification processes.

Prospective Research Avenues for this compound and its Derivatives

The future research landscape for this compound and its derivatives is rich with possibilities, primarily in the realm of medicinal chemistry and materials science.

Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A crucial area of future research would be the synthesis of a library of derivatives of this compound and the systematic evaluation of their biological activities. Modifications could include the introduction of various substituents on both the aniline and thiophene rings to explore structure-activity relationships (SAR). For instance, the synthesis of fluorinated or morpholine-containing derivatives of similar thiophene-ethyl-aniline structures has been reported to yield compounds with antibacterial and antifungal activities.

Table 2: Potential Derivatives for Future Investigation

Base StructureModificationPotential Application
This compoundIntroduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aniline ringModulation of electronic properties for enhanced biological activity.
This compoundIntroduction of halogens (e.g., -Cl, -Br) on the thiophene ringPotential for use in cross-coupling reactions to build more complex molecules.
This compoundVariation of the alkyl group on the aniline nitrogenInvestigation of steric and electronic effects on receptor binding.

Materials Science: Aniline and thiophene are both components of conducting polymers. The investigation of the electropolymerization of this compound could lead to the development of new materials with interesting optical and electronic properties for applications in sensors, electrochromic devices, and organic electronics.

Broader Implications for Fundamental Chemical Science and Technology

The study of this compound, while seemingly specific, holds broader implications for chemical science and technology. A deeper understanding of the synthesis, properties, and reactivity of this and related compounds contributes to the fundamental knowledge base of heterocyclic and aromatic chemistry.

The development of efficient asymmetric syntheses for this class of chiral amines would have far-reaching implications for the pharmaceutical industry, where the demand for enantiomerically pure compounds is high. Furthermore, the exploration of its derivatives as potential therapeutic agents could lead to the discovery of new drug candidates for a variety of diseases.

In the field of materials science, the creation of novel polymers based on this molecular scaffold could pave the way for advancements in organic electronics and sensor technology. Ultimately, the comprehensive investigation of this compound serves as a testament to the ongoing quest for new molecules with unique properties and the potential to address significant scientific and technological challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. A solid-state synthesis approach using grinding with glacial acetic acid (AcOH) as a catalyst has been reported for structurally similar compounds. This method minimizes solvent use and enhances reaction efficiency . For thiophene-containing analogs, coupling reactions between 4-methylaniline and thiophene-ethyl intermediates under inert atmospheres are recommended, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the molecular structure of this compound be characterized crystallographically?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure. For twinned crystals or high-resolution data, SHELXPRO can optimize hydrogen-bonding networks and validate geometry . Recrystallization from ethanol or acetonitrile is advised to obtain high-quality crystals .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR or mass spectrometry) be resolved?

  • Methodological Answer : For conflicting NMR signals, employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For mass spectrometry, high-resolution ESI-MS can distinguish between isobaric ions. If crystallographic data conflicts with computational models, refine the structure using SHELXL’s restraints for bond lengths/angles and validate against density functional theory (DFT)-optimized geometries .

Q. What experimental strategies are effective for evaluating the biological activity of this compound?

  • Methodological Answer : Design assays targeting enzymes or receptors where the thiophene moiety may engage in π-π stacking (e.g., cytochrome P450 or kinase inhibitors). Use surface plasmon resonance (SPR) to quantify binding affinity. For cellular activity, combine cytotoxicity assays (MTT) with fluorescence microscopy to track intracellular localization. Structural analogs with thiazole rings have shown enhanced solubility, suggesting similar protocols for pharmacokinetic studies .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases. The thiophene’s aromaticity and methyl group’s hydrophobicity can be parameterized for force fields (e.g., CHARMM). Molecular dynamics simulations (GROMACS) over 100+ ns trajectories can assess binding stability. Compare results with pyridine-containing analogs to identify electronic effects .

Q. What approaches mitigate inconsistencies in reaction yields during scale-up synthesis?

  • Methodological Answer : Optimize reaction conditions using design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). For Grignard or Suzuki couplings, inert atmosphere control and slow reagent addition improve reproducibility. Monitor reaction progress via inline FTIR or HPLC. If yields drop during scale-up, switch to flow chemistry for better heat/mass transfer .

Data Analysis & Interpretation

Q. How should researchers handle conflicting data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to decouple electronic and steric effects. For contradictory bioactivity results, validate assays with positive/negative controls and orthogonal techniques (e.g., SPR vs. ITC). Cross-reference crystallographic data (SHELX-refined) with SAR trends to identify key substituent interactions .

Tables for Key Comparisons

Table 1 : Structural analogs and their properties

CompoundKey FeatureBiological RelevanceReference
4-Fluoro-2-(thiophen-2-yl)anilineFluorine substituentEnhanced lipophilicity
N-(1-(Pyridin-3-yl)ethyl)anilinePyridine ringπ-π stacking in kinases
4-Chloro-N-[1-(thiazol-2-yl)ethyl]anilineThiazole moietyAntifungal activity

Table 2 : Recommended analytical techniques

TechniqueApplicationExample Parameters
XRD (SHELXL)Crystallographic refinementR-factor < 5%, H-bond validation
HR-ESI-MSMolecular weight confirmationΔ < 2 ppm error
SPRBinding affinity (KD)Flow rate: 30 µL/min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.